molecular formula C7H7BrN2 B1520206 4-Bromo-6-cyclopropylpyrimidine CAS No. 1086382-13-9

4-Bromo-6-cyclopropylpyrimidine

Cat. No. B1520206
CAS RN: 1086382-13-9
M. Wt: 199.05 g/mol
InChI Key: LBXBWLSNKFROFV-UHFFFAOYSA-N
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Description

4-Bromo-6-cyclopropylpyrimidine is a chemical compound with the molecular formula C7H7BrN2 . It has a molecular weight of 199.05 .


Molecular Structure Analysis

The molecular structure of 4-Bromo-6-cyclopropylpyrimidine consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Physical And Chemical Properties Analysis

4-Bromo-6-cyclopropylpyrimidine is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Antiviral and Anticancer Applications

  • Antiviral Activity

    Pyrimidine derivatives have been evaluated for their antiviral activities, particularly against retroviruses. Derivatives of diamino pyrimidines substituted with various groups, including cyclopropyl, have shown marked inhibition of retrovirus replication in cell culture, pointing to their potential as antiretroviral agents. For instance, certain 5-substituted 2,4-diaminopyrimidines were found to exhibit significant antiretroviral activity, comparable to reference drugs such as adefovir and tenofovir, without measurable toxicity at certain concentrations (Hocková et al., 2003).

  • Anticancer Activity

    Novel pyrimidine derivatives have been synthesized and evaluated for their anticancer and antibacterial activities. These compounds have demonstrated significant anti-proliferative effects against various cancer cell lines, suggesting their potential utility in cancer therapy. For example, a series of 2-amino-4-aryl-6-pyridopyrimidines and their N-alkyl bromide derivatives were synthesized and found to possess high anti-proliferative and anti-microbial activities, as well as strong binding affinities to DNA/BSA macromolecules (Kahriman et al., 2020).

Material Science and Chemical Synthesis

  • Corrosion Inhibition

    Thiopyrimidine derivatives have been investigated as corrosion inhibitors for mild steel in hydrochloric acid, demonstrating the potential application of pyrimidine derivatives in material science and industrial applications. These compounds have shown to exhibit excellent inhibition efficiency, highlighting their potential as effective corrosion inhibitors (Singh et al., 2016).

  • Synthesis and Bioactivity

    The synthesis and biological evaluation of cyclopropanecarboxyl-N'-pyridin-2-yl thiourea derivatives and related compounds have been explored, demonstrating the versatility of pyrimidine derivatives in the synthesis of compounds with potential herbicidal and fungicidal activities (Tian et al., 2009).

Safety and Hazards

The safety information for 4-Bromo-6-cyclopropylpyrimidine includes several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

IUPAC Name

4-bromo-6-cyclopropylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2/c8-7-3-6(5-1-2-5)9-4-10-7/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXBWLSNKFROFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901303262
Record name 4-Bromo-6-cyclopropylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901303262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-cyclopropylpyrimidine

CAS RN

1086382-13-9
Record name 4-Bromo-6-cyclopropylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086382-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-cyclopropylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901303262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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